

Prinaberel ERB-041 developmental code WAY-202041

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Compound Focus: Prinaberel

CAS No.: 524684-52-4

Cat. No.: S548690

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Core Pharmacological Profile of Prinaberel

The table below summarizes the key characteristics of **Prinaberel** based on the search results:

Property	Description
IUPAC Name	7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol [1]
Molecular Formula	C ₁₅ H ₁₀ FNO ₃ [2] [1]
Molecular Weight	271.24 g·mol ⁻¹ [2] [3]
CAS Registry No.	524684-52-4 [3] [4] [1]
Primary Target	Estrogen Receptor Beta (ERβ) [2] [3] [5]
Mechanism of Action	Selective Agonist [2] [1] [6]
Drug Status	Investigational; highest phase reached was Phase 2 [4] [1] [6]

Quantitative Binding Affinity and Selectivity

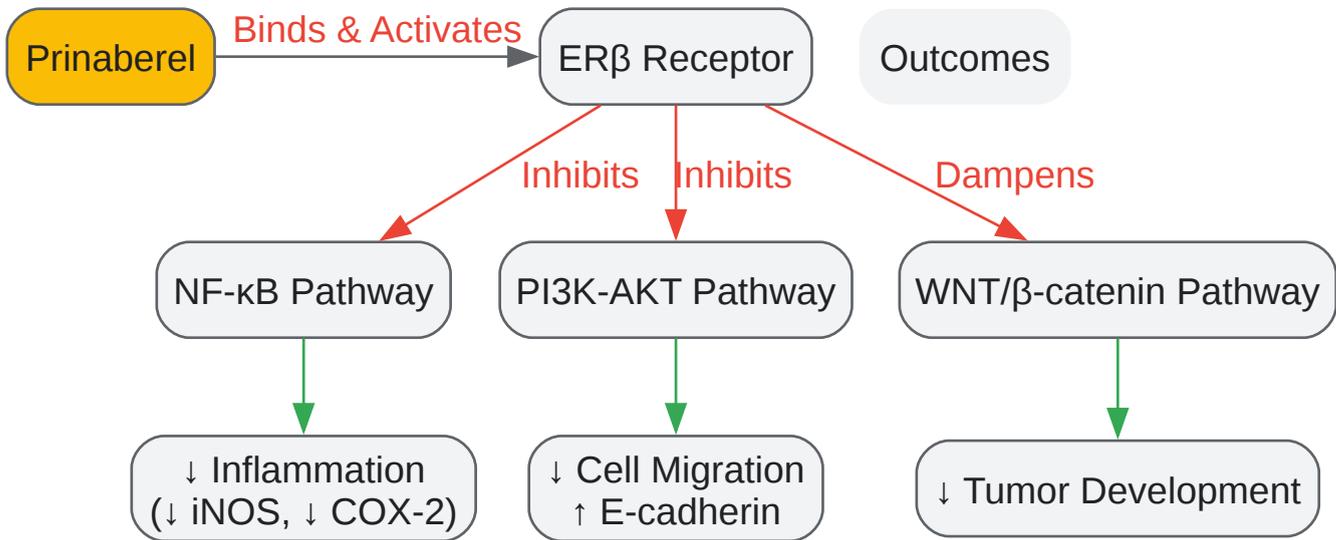
Prinaberel demonstrates high potency and exceptional selectivity for ER β over ER α . The following table details its half-maximal inhibitory concentration (IC₅₀) values across different species [3]:

Target	Species	IC ₅₀ (nM)
ER β	Human	5.4
ER β	Rat	3.1
ER β	Mouse	3.7
ER α	Human	1200
ER α	Mouse	750
ER α	Rat	620

Prinaberel exhibits **over 200-fold selectivity** for ER β compared to ER α , which is crucial for its specific research and potential therapeutic applications [3].

Mechanism of Action and Signaling Pathways

As a selective ER β agonist, **Prinaberel** modulates several key signaling pathways, contributing to its observed anti-inflammatory and anti-cancer effects. The diagram below illustrates its mechanism of action.



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Prinaberel's pathway modulation leads to anti-inflammatory and anti-cancer effects.

Key Experimental Findings and Protocols

Prinaberel has shown efficacy in various preclinical models. Key experimental data and associated protocols are summarized below.

In Vitro Studies

Observation	Experimental Model	Key Protocol Details	Key Findings
Induces Differentiation & Cell Cycle Arrest [3]	Human Squamous Cell Carcinoma (SCC) cells	Treatment: 0-60 μ M Prinaberel for 24 hours. Analysis: Western Blot.	Reduction in G1 cyclins (D1, D2, D3) and CDK4; reduction in colony formation.
Inhibits Proliferation & Induces Apoptosis [3] [4]	Ovarian cancer cells (SKOV-3, A2780CP, OVCAR-3)	Treatment: 0.01-10 μ M Prinaberel for 24-48 hours. Assay: Cell proliferation/apoptosis assays.	Dose- and time-dependent inhibition of proliferation; promotion of apoptosis at 10 μ M for 48 hours (SKOV-3).
Reduces Inflammation [3]	Human epidermoid carcinoma		

(A431) cells | **Treatment: Prinaberel** (concentration not specified). **Analysis:** Western Blot. | Reduced p-NF- κ Bp65, iNOS, and COX-2; diminished p-PI3K and p-AKT; increased E-cadherin. |

In Vivo Study

- **Model:** SKH-1 hairless female mice (UVB-induced skin cancer model) [3].
- **Dosage & Administration:** 2 mg/mouse of **Prinaberel** in 200 μ L ethanol, applied **topically** 30 minutes prior to each UVB (180 mJ/cm²) irradiation, repeated for 30 weeks [3].
- **Key Results:** **Prinaberel** treatment significantly **suppressed squamous cell carcinoma development**. Analysis of tumors showed reduced proliferation, angiogenesis, pro-inflammatory signaling, and tumor invasiveness [3].

Clinical Development and Potential Indications

Prinaberel has been evaluated in clinical trials for several conditions, though it has not advanced to market approval.

Indication	Highest Phase	Status & Notes
Endometriosis & Associated Pain (Dysmenorrhea, Dyspareunia) [1] [6]	Phase 2	Completed/Discontinued. Development appears to have halted after Phase 2.
Rheumatoid Arthritis [2] [1]	Phase 2	Completed. A clinical trial found no statistically significant difference in the ACR20 response between Prinaberel and placebo groups [6].
Crohn's Disease (Inflammatory Bowel Disease) [4] [1]	Phase 2	Status listed as "Withdrawn" or "Investigational" [1].
Interstitial Cystitis [1]	Phase 2	Status listed as "Withdrawn" [1].

Summary and Research Applications

Prinaberel serves as a critical pharmacological tool for understanding ER β 's role. Its strong preclinical data in **inflammatory and oncology models** highlights the therapeutic potential of targeting ER β [2] [3]. However, its clinical development has stalled, suggesting the compound may be more valuable as a research probe than a drug candidate.

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